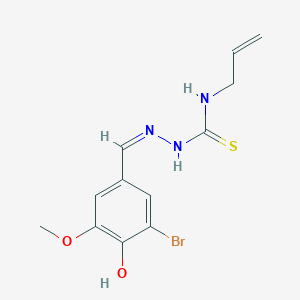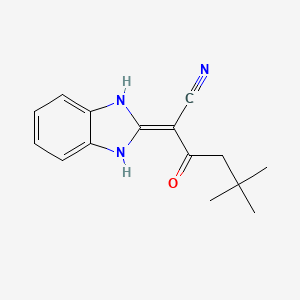![molecular formula C18H19N3OS B7745145 1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745145.png)
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound that features a thiourea group linked to a phenylmethoxyphenyl moiety through a methylene bridge
Méthodes De Préparation
The synthesis of 1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2-phenylmethoxybenzaldehyde with allylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to improve yield and purity.
Analyse Des Réactions Chimiques
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted thiourea derivatives.
Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, dichloromethane) and controlled temperatures to ensure the desired transformations .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and infectious diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use .
Comparaison Avec Des Composés Similaires
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other thiourea derivatives, such as:
1-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea: This compound has a similar structure but features a naphthalene ring instead of a benzene ring, which may affect its chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-12-19-18(23)21-20-13-16-10-6-7-11-17(16)22-14-15-8-4-3-5-9-15/h2-11,13H,1,12,14H2,(H2,19,21,23)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBUCZPBDLLXKZ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(E)-(4-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745064.png)

![1-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745080.png)
![1-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745086.png)

![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745101.png)
![1-[(Z)-(2-fluorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745116.png)
![1-[(Z)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745130.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745134.png)
![1-[(Z)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745137.png)


![2-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745156.png)
![4-({4-chloro-1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoic acid](/img/structure/B7745164.png)
